REACTION_CXSMILES
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[CH2:1]=[O:2].[Cl-].[Mg+2].[Cl-].C(N(CC)CC)C.[F:13][C:14]1[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][C:15]=1[OH:21].Cl>C(#N)C>[F:13][C:14]1[C:15]([OH:21])=[C:16]([C:17]([CH3:20])=[CH:18][CH:19]=1)[CH:1]=[O:2] |f:1.2.3|
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Name
|
|
Quantity
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3.86 g
|
Type
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reactant
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Smiles
|
C=O
|
Name
|
|
Quantity
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6.32 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
|
Name
|
|
Quantity
|
11.6 mL
|
Type
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reactant
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Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
4.19 g
|
Type
|
reactant
|
Smiles
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FC1=C(C=C(C=C1)C)O
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Type
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CUSTOM
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Details
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the mixture was vigorously stirred at 90° C. for 10 days
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
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WASH
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Details
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After the organic layer was successively washed with 1N hydrochloric acid, water
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Type
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DRY_WITH_MATERIAL
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Details
|
a saturated aqueous NaCl solution, and dried with anhydrous sodium sulfate, it
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
The obtained residue was subjected to silica gel column chromatography (eluting solvent: hexane/ethyl acetate=4/1)
|
Reaction Time |
10 d |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(C=O)C(=CC1)C)O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |